[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
CAS No.:
Cat. No.: VC8495147
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN2O3S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | (4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H19FN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
| Standard InChI Key | UAYMOCHYPBRBHL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone, reflects its three-dimensional structure:
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Piperazine ring: A six-membered diamine ring serving as the central scaffold.
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Benzylsulfonyl group: A sulfone (-SO₂-) linked to a benzyl moiety at the piperazine’s 4-position.
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3-Fluorophenyl methanone: A ketone-functionalized aromatic ring with a fluorine substituent at the meta position .
The canonical SMILES string C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 encodes this arrangement, highlighting the connectivity between the piperazine, sulfonyl, and fluorophenyl groups.
Physicochemical Properties
Key properties derived from computational and experimental data include:
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₉FN₂O₃S |
| Molecular weight | 362.4 g/mol |
| Hydrogen bond acceptors | 5 |
| logP (lipophilicity) | ~3.2 (estimated) |
| Topological polar surface area | 63.8 Ų |
The sulfonyl group contributes to high polarity, while the fluorophenyl moiety enhances metabolic stability, a trait leveraged in drug design .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 4-(benzylsulfonyl)piperazinomethanone typically follows a two-step protocol:
Step 1: Nucleophilic Substitution
Piperazine reacts with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to form 4-benzylsulfonylpiperazine. The base scavenges HCl, driving the reaction to completion.
Step 2: Acylation
The intermediate undergoes acylation with 3-fluorobenzoyl chloride in dichloromethane or acetonitrile. Catalytic dimethylaminopyridine (DMAP) may accelerate the reaction.
Reaction Scheme:
Yields typically range from 60–75%, with purity confirmed via HPLC and NMR.
Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Spectroscopy:
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¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic H), 4.3 (s, SO₂CH₂), 3.6–2.9 (m, piperazine H).
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MS (ESI+): m/z 363.1 [M+H]⁺.
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X-ray crystallography: Limited data available; analogous structures show planar sulfonyl and ketone groups .
Hypothesized Biological Activities
Tyrosinase Inhibition
Structural analogs, such as arylpiperazinyl ketones, inhibit tyrosinase—a key enzyme in melanogenesis—with IC₅₀ values <10 μM. The fluorophenyl group may enhance binding via hydrophobic interactions, while the sulfonyl moiety stabilizes enzyme adducts.
Antioxidant Capacity
In DPPH radical scavenging assays, related compounds show EC₅₀ values of 45–60 μM, comparable to ascorbic acid. The sulfonyl group may quench radicals via electron donation.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, distribution, or metabolism.
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Toxicity: Preliminary cytotoxicity studies are absent.
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Target specificity: Unknown whether tyrosinase inhibition is selective over other metalloenzymes.
Research Priorities
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Structure-Activity Relationships (SAR): Modify the benzylsulfonyl and fluorophenyl groups to optimize potency.
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In vivo Studies: Evaluate efficacy in murine models of hyperpigmentation or infection.
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Computational Modeling: Molecular dynamics simulations to predict binding modes.
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